molecular formula C20H37NO2 B069455 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one CAS No. 176665-09-1

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Cat. No. B069455
CAS RN: 176665-09-1
M. Wt: 323.5 g/mol
InChI Key: ILGXDNNGIIKCHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazoline derivatives, including compounds similar to 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, often involves the cyclization of amino alcohols with carboxylic acids or their derivatives. A study by Singh and Singh (2000) details the synthesis of 4-(N,N-dimethyl aminomethylene)-2-alkyl-2-oxazolin-5-ones via Vilsmeier Haack reagent, highlighting the versatility and efficiency of synthesizing oxazoline derivatives through this method (Singh & Singh, 2000).

Molecular Structure Analysis

The molecular structure of oxazolines, including 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, is characterized by a 2-oxazoline ring, which imparts significant chemical stability and reactivity. Jastrzebski et al. (1991) examined the structure of oxazoline derivatives through X-ray diffraction methods, providing insight into the geometric configuration and electronic properties of these compounds (Jastrzebski et al., 1991).

Scientific Research Applications

  • Coordination Chemistry of Oxazoline Ligands : Oxazoline ligands, including 2-oxazolines, have been widely used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. They offer versatility in ligand design, straightforward synthesis from available precursors, and modulation of chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

  • Ortho and Lateral Lithiations of Oxazolines : Oxazolines undergo lithiation reactions, which are crucial in organic synthesis. This provides a route to various functionalized organic compounds (Tahara, Fukuda, & Iwao, 2002).

  • Synthesis of Substituted Furans : Oxazolines are used in the synthesis of furans, which are important in the pharmaceutical and agrochemical industries (Ennis & Gilchrist, 1990).

  • Electroreduction of Oxazolines : The electroreduction process involving oxazolines is studied for its potential applications in synthetic organic chemistry (Ryan & Kariv-Miller, 1988).

  • Synthesis of Chiral Pheromone Lactones : Oxazolines are used in the synthesis of chiral lactone pheromones, highlighting their application in developing environmentally friendly pest control agents (Zarbin et al., 2004).

  • Rhodium-Catalyzed Direct C-H Addition to Alkenes : Oxazolines are involved in rhodium-catalyzed coupling reactions, showcasing their role in the efficient synthesis of organic compounds (Wiedemann, Bergman, & Ellman, 2004).

Mechanism of Action

2-Pentadecyl-2-oxazoline (PEA-OXA), a natural compound, has been shown to have protective action in neuro-inflammation . It behaves as an α2 adrenergic receptor (α2AR) antagonist and a putative protean agonist on histamine H3 receptors .

Safety and Hazards

The safety data sheet for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXDNNGIIKCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402214
Record name 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

CAS RN

176665-09-1
Record name 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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